molecular formula C14H19Cl2N3S B1413675 1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride CAS No. 2108840-55-5

1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride

Cat. No.: B1413675
CAS No.: 2108840-55-5
M. Wt: 332.3 g/mol
InChI Key: OOFKENNWGAEPKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is known for its potential biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride typically involves the reaction of 5-methyl-4-phenyl-1,3-thiazole-2-amine with piperazine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction conditions are carefully monitored and controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted thiazoles and piperazines, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride is unique due to its specific combination of a thiazole ring and piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-methyl-4-phenyl-2-piperazin-1-yl-1,3-thiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3S.2ClH/c1-11-13(12-5-3-2-4-6-12)16-14(18-11)17-9-7-15-8-10-17;;/h2-6,15H,7-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFKENNWGAEPKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N2CCNCC2)C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride
Reactant of Route 3
1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride
Reactant of Route 4
1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.